4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group (a cyclic imide) and a (5-(furan-2-yl)pyridin-3-yl)methyl moiety. The pyrrolidinedione ring contributes to hydrogen bonding and polarity, while the pyridine-furan hybrid structure may enhance π-π stacking and metabolic stability.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)16-3-5-17(6-4-16)29(26,27)22-12-14-10-15(13-21-11-14)18-2-1-9-28-18/h1-6,9-11,13,22H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIBDWEZUCULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide , also known by its CAS number 943586-12-7, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.45 g/mol. Its structure features a benzenesulfonamide core linked to a pyrrolidine moiety and a furan-substituted pyridine ring, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound under consideration has shown promise in preliminary studies related to cardiovascular health and potential interactions with calcium channels.
Cardiovascular Effects
A study investigated the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings revealed that certain sulfonamide derivatives could significantly reduce perfusion pressure and alter coronary resistance, suggesting a potential role in cardiovascular modulation .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |
This study highlighted that the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in perfusion pressure over time compared to other tested compounds .
The proposed mechanisms through which sulfonamide derivatives exert their effects include:
- Calcium Channel Interaction : Theoretical docking studies suggest that these compounds may interact with calcium channels, influencing vascular tone and resistance.
- Endothelin Receptor Inhibition : Some derivatives have been identified as endothelin receptor antagonists, which can alleviate conditions such as pulmonary hypertension .
- Carbonic Anhydrase Inhibition : Certain sulfonamides have shown potential as carbonic anhydrase inhibitors, which may be beneficial in managing heart failure .
Case Studies and Research Findings
Recent literature has focused on the cardiovascular implications of sulfonamide derivatives:
- A study demonstrated that N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide , a sulfonamide derivative, effectively reduced pulmonary vascular resistance in experimental models .
- Another research highlighted the interaction of different sulfonamides with calcium channel proteins, suggesting a pathway for therapeutic intervention in cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Key Observations:
- Sulfonamide vs. Benzamide Cores : The target compound’s sulfonamide linker may enhance solubility and hydrogen bonding compared to benzamide derivatives like 4d in .
- Heterocyclic Substituents: The pyrrolidinedione group in the target compound introduces strong hydrogen bond acceptors, distinct from morpholine or piperazine groups in ’s analogs. The furan-pyridine moiety contrasts with chromenone-pyrazolo-pyrimidine systems (), suggesting differences in steric bulk and electronic properties .
Physicochemical and Spectral Properties
- Pyrrolidinedione Impact : The 2,5-dioxopyrrolidin-1-yl group likely increases polarity (lower logP) compared to methyl or morpholine substituents (e.g., 4g in ). This could enhance aqueous solubility but reduce membrane permeability .
- Spectral Confirmation : While emphasizes NMR and HRMS for structural validation of analogs, similar methods would apply to confirm the target compound’s purity and regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
